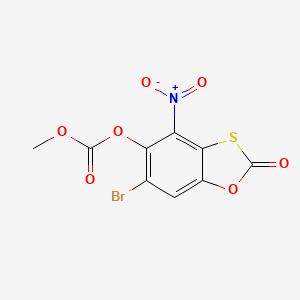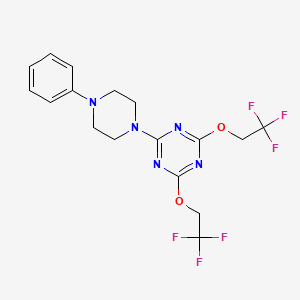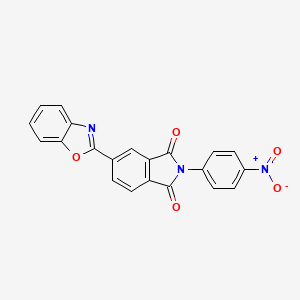![molecular formula C8H6N8 B11533811 1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole: , often referred to as tetrazole , is a nitrogen-rich heterocyclic compound. Its unique structure consists of two fused five-membered rings, both containing nitrogen atoms. Tetrazoles exhibit interesting properties due to their near-pKa values, making them nonclassical bioisosteres of carboxylic acids. The planar configuration of tetrazole facilitates receptor–ligand interactions by stabilizing electrostatic repulsion of negatively charged ions through electron delocalization. Additionally, tetrazolate anions are more lipid-soluble than carboxylic acids, allowing better penetration through cell membranes .
Méthodes De Préparation
Synthetic Routes::
Triethyl Orthoformate and Sodium Azide: One common method involves the reaction of triethyl orthoformate with sodium azide, leading to the formation of tetrazole derivatives.
Alcohols and Aldehydes: Another approach utilizes alcohols and aldehydes as starting materials, followed by cyclization to yield tetrazoles.
Isocyanides: Isocyanides can also participate in tetrazole synthesis.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Tetrazole undergoes various chemical reactions:
Oxidation and Reduction: Tetrazoles can be oxidized or reduced under appropriate conditions.
Substitution Reactions: Nucleophilic substitution at the tetrazole ring occurs, leading to diverse derivatives.
Common Reagents: Sodium azide, reducing agents, and nucleophiles.
Major Products: These reactions yield tetrazole derivatives with modified substituents.
Applications De Recherche Scientifique
Tetrazoles find applications across scientific domains:
Medicinal Chemistry: Tetrazoles exhibit antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities.
Biological Research: They serve as pharmacophores in drug design.
Industrial Uses: Tetrazoles have applications in photography and as growth hormones.
Mécanisme D'action
The exact mechanism by which tetrazoles exert their effects depends on the specific derivative and its target. their bioactivity often involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
While tetrazoles share some features with other heterocyclic compounds, their unique combination of properties sets them apart. Similar compounds include 1,2,3-triazoles and other nitrogen-rich heterocycles .
Propriétés
Formule moléculaire |
C8H6N8 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
1-[4-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-8(16-6-10-12-14-16)4-3-7(1)15-5-9-11-13-15/h1-6H |
Clé InChI |
CRZIPHKMMYQYAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NN=N2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533732.png)
![3,4-Dimethylphenyl 4'-[(4-methylphenyl)sulfonyl]biphenyl-4-sulfonate](/img/structure/B11533738.png)
![ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate](/img/structure/B11533746.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B11533765.png)

![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)

![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11533796.png)

![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![(3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533820.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)
